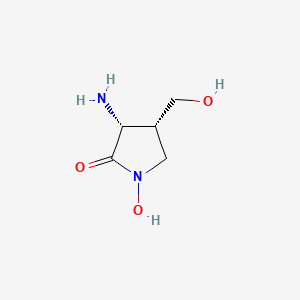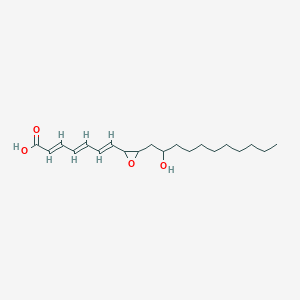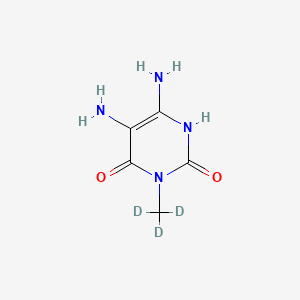
5-Methyl Cytosine-13C,15N2 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl Cytosine-13C,15N2 Hydrochloride is a stable isotope-labeled compound used in scientific research. It is a modified form of cytosine, one of the four nucleotide bases that make up DNA. This compound is used to study the biochemical and physiological effects of DNA methylation, a process that plays a critical role in gene expression and regulation.
Wissenschaftliche Forschungsanwendungen
Synthesis and NMR Studies
The synthesis of oligonucleotides labeled with 13C at the thymine methyl and 15N at the cytosines, including 5-Methyl Cytosine-13C,15N2, is significant in studying protein-DNA interactions. For instance, Kellenbach et al. (1992) demonstrated the use of isotope-labeled oligonucleotides in NMR studies of a protein-DNA complex, highlighting their utility in understanding sequence-specific protein-DNA interactions and detecting hydrophobic contacts between thymine methyl groups and protein side-chains (Kellenbach et al., 1992).
Epigenetic DNA Modifications
5-Methyl Cytosine is a key epigenetic modification in various organisms. Studies like those by Capuano et al. (2014) and Tahiliani et al. (2009) have explored the presence and role of 5-methylcytosine in different species, revealing insights into epigenetic regulation through modifications like hydroxymethylation. For example, Tahiliani et al. identified TET1 as an enzyme converting 5-methylcytosine to 5-hydroxymethylcytosine, a crucial step in epigenetic regulation (Capuano et al., 2014), (Tahiliani et al., 2009).
DNA Methylation Analysis
Advancements in analytical techniques, such as those developed by Zhang et al. (2012), enable simultaneous determination of DNA methylation and hydroxymethylation levels. These methods have significant implications in understanding the roles of modified nucleobases in DNA and can be crucial for studying 5-Methyl Cytosine-13C,15N2 hydrochloride (Zhang et al., 2012).
Role in Disease and Development
5-Methyl Cytosine's derivatives, like 5-hydroxymethylcytosine, have been studied in various contexts, including their role in diseases like cancer and developmental processes. Studies by Greco et al. (2016) and Lian et al. (2012) demonstrate the importance of these modifications in processes like heart development and melanoma progression, highlighting the broader implications of research on 5-Methyl Cytosine derivatives (Greco et al., 2016), (Lian et al., 2012).
Eigenschaften
IUPAC Name |
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i5+1,7+1,8+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMULVRPAUPJT-OULABZQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([15NH][13C](=O)[15N]=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)




